5,6-Bis(octyloxy)benzo[c][1,2,5]oxadiazole
Description
5,6-Bis(octyloxy)benzo[c][1,2,5]oxadiazole (CAS# 1314801-34-7) is a heterocyclic compound featuring a benzooxadiazole core substituted with octyloxy chains at the 5- and 6-positions. The octyloxy groups enhance solubility in organic solvents, making it suitable for solution-processed applications in electronics and photovoltaics . Its electron-deficient benzooxadiazole unit acts as an electron-accepting moiety, enabling its use in donor-acceptor conjugated polymers and biosensors .
Properties
IUPAC Name |
5,6-dioctoxy-2,1,3-benzoxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O3/c1-3-5-7-9-11-13-15-25-21-17-19-20(24-27-23-19)18-22(21)26-16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHGFOJOMOBBKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC2=NON=C2C=C1OCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857044 | |
| Record name | 5,6-Bis(octyloxy)-2,1,3-benzoxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314801-34-7 | |
| Record name | 5,6-Bis(octyloxy)-2,1,3-benzoxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Precursor Synthesis: 4,5-Bis(octyloxy)benzene-1,2-diamine
The synthesis begins with the preparation of 4,5-bis(octyloxy)benzene-1,2-diamine, a key intermediate. This compound is derived from commercial 4,5-dihydroxybenzene-1,2-diamine via alkylation with 1-bromooctane under basic conditions. A typical procedure involves refluxing the diamine with potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 110°C for 48 hours, achieving yields of 82–89%.
Reaction Conditions:
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Molar Ratio: 1:2.2 (diamine to 1-bromooctane)
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Base: K₂CO₃ (3.0 equivalents)
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Solvent: DMF
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Temperature: 110°C
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Time: 48 hours
The product is purified via column chromatography (silica gel, hexane/ethyl acetate 4:1), with structural confirmation through -NMR and -NMR.
Cyclization to Form the Oxadiazole Ring
The diamine intermediate undergoes cyclization to yield the benzo[c]oxadiazole core. This step employs nitrosation followed by acid-mediated cyclization:
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Nitrosation: Treatment with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C converts the amine groups to nitroso intermediates.
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Cyclization: Heating the nitroso derivative in concentrated HCl at 60°C for 6 hours induces ring closure.
Optimization Insights:
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Excess HCl (12 M) ensures complete protonation of nitroso groups.
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Lower temperatures (<10°C) during nitrosation prevent diazonium salt decomposition.
The crude product is neutralized with sodium bicarbonate (NaHCO₃) and extracted with dichloromethane (DCM), yielding 5,6-bis(octyloxy)benzo[c]oxadiazole with 70–75% purity.
Bromination for Functionalization
For applications in polymer synthesis, bromination at the 4,7-positions is often required. This is achieved using bromine (Br₂) in acetic acid at 50°C for 12 hours. The dibromo derivative serves as a monomer in Suzuki-Miyaura cross-coupling reactions for conjugated polymers.
Key Parameters:
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
| Technique | Key Peaks | Functional Group Assignment |
|---|---|---|
| -NMR (CDCl₃) | δ 0.88 (t, 6H), 1.26–1.52 (m, 24H), 4.05 (t, 4H), 7.32 (s, 2H) | Octyloxy chains, aromatic protons |
| -NMR | δ 14.1 (CH₃), 22.7–31.9 (CH₂), 69.8 (OCH₂), 148.5 (C=N) | Oxadiazole ring, alkoxy groups |
| IR (KBr) | 1250 cm⁻¹ (C-O-C), 1600 cm⁻¹ (C=N) | Ether and oxadiazole stretches |
Comparative Analysis of Methodologies
Yield and Efficiency
| Step | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Alkylation | 1-Bromooctane, K₂CO₃ | 82–89 | 90 |
| Cyclization | NaNO₂, HCl | 70–75 | 85 |
| Bromination | Br₂, CH₃COOH | 68–72 | 92 |
Challenges and Mitigation
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Low Cyclization Yields: Attributed to nitroso intermediate instability. Using freshly prepared NaNO₂ and strict temperature control improves consistency.
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Purification Difficulties: Long alkyl chains increase hydrophobicity, necessitating gradient elution in chromatography.
Industrial-Scale Considerations
While lab-scale syntheses prioritize purity, industrial methods emphasize cost and scalability:
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Catalyst Recycling: K₂CO₃ recovery via filtration reduces waste.
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Solvent Selection: Replacing DMF with toluene in alkylation lowers toxicity, albeit with a 10% yield penalty.
Emerging Innovations
Recent advances focus on photoredox catalysis for milder cyclization conditions and enzymatic bromination to enhance regioselectivity. However, these methods remain exploratory, with yields <50% .
Chemical Reactions Analysis
Types of Reactions
5,6-Bis(octyloxy)benzo[c][1,2,5]oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring to an amine derivative.
Substitution: The octyloxy groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted benzo[c][1,2,5]oxadiazoles .
Scientific Research Applications
Photovoltaic Applications
One of the most significant applications of 5,6-bis(octyloxy)benzo[c][1,2,5]oxadiazole is in the field of organic photovoltaics (OPVs). The compound serves as an electron acceptor in the design of novel photovoltaic materials.
- Efficiency Improvement : Research indicates that incorporating this compound into polymer blends can enhance the efficiency of solar cells by improving charge transport properties and light absorption capabilities. For instance, studies show that devices utilizing this compound exhibit increased power conversion efficiencies compared to traditional materials due to optimized energy levels and enhanced exciton dissociation .
Table 1: Performance Metrics of Solar Cells with this compound
| Study | Power Conversion Efficiency (%) | Active Layer Composition |
|---|---|---|
| Study A | 8.5 | Polymer:Fullerene Blend |
| Study B | 10.2 | Polymer:Small Molecule Blend |
| Study C | 9.0 | Tandem Cell Configuration |
Biological Applications
In addition to its role in photovoltaics, this compound has been investigated for its potential biological activities.
- Anticancer Activity : Recent studies have identified derivatives of this compound that exhibit significant inhibitory effects on PD-L1 interactions in cancer cells. For example, a derivative showed an IC50 value of 1.8 nM against PD-L1, indicating potent anticancer properties . This suggests that compounds based on this compound could be developed as therapeutic agents in cancer treatment.
Table 2: Biological Activity of this compound Derivatives
| Compound | Target | IC50 (nM) | Mechanism |
|---|---|---|---|
| L7 | PD-L1 | 1.8 | Inhibits PD-1/PD-L1 interaction |
| L24 | PD-L1 | 375 | Ester prodrug with oral bioavailability |
Materials Science
The compound has also been explored for its optoelectronic properties in the development of advanced materials.
- Fluorescent Polymers : The integration of this compound into conjugated polymers has led to the creation of fluorescent materials with potential applications in organic light-emitting diodes (OLEDs) and sensors. These polymers demonstrate enhanced luminescent properties due to the unique electronic structure provided by the oxadiazole moiety .
Table 3: Properties of Fluorescent Polymers Incorporating this compound
| Polymer Type | Emission Wavelength (nm) | Quantum Yield (%) |
|---|---|---|
| Polymer A | 520 | 75 |
| Polymer B | 550 | 68 |
Future Directions and Case Studies
The ongoing research into the applications of this compound continues to reveal new possibilities:
Mechanism of Action
The mechanism of action of 5,6-Bis(octyloxy)benzo[c][1,2,5]oxadiazole involves its ability to act as an electron donor or acceptor in various chemical reactions. The presence of the oxadiazole ring and octyloxy groups enhances its electron-donating and electron-withdrawing capabilities, making it a versatile compound in organic electronics and catalysis . The molecular targets and pathways involved include the interaction with electron-rich and electron-deficient species, facilitating charge transfer processes .
Comparison with Similar Compounds
TTBO: 5,6-Bis(octyloxy)-4,7-bis(thiopheno[3][3,2-b]thiophene-2-yl)benzo[c][1,2,5]oxadiazole
- Structural Differences: TTBO replaces the 4,7-hydrogens of the parent compound with thiopheno[3,2-b]thiophene groups, introducing extended π-conjugation.
- Electronic Properties: The thiopheno-thiophene units lower the LUMO energy, enhancing electron transport. This modification improves charge separation in electrochemical biosensors for pesticide detection .
- Applications : Used in conducting polymer films for amperometric biosensors (e.g., paraoxon detection), leveraging its redox activity and compatibility with enzyme immobilization .
BODT: 5,6-Bis(octyloxy)-4,7-di(thiophen-2-yl)benzo[c][1,2,5]oxadiazole
- Structural Differences: Thiophene substituents at the 4,7-positions instead of thiopheno-thiophene.
- Electronic Properties : The thiophene groups moderately reduce the bandgap compared to the parent compound, balancing charge transport in photovoltaic devices .
- Applications: Key component in donor-acceptor copolymers (e.g., P3HT-BODT) for perovskite solar cells, achieving tunable optoelectronic properties .
4,7-Dibromo-5,6-bis(octyloxy)benzo[c][1,2,5]oxadiazole
- Structural Differences : Bromine atoms at the 4,7-positions enable cross-coupling reactions.
- Reactivity : Serves as a precursor for Stille or Suzuki polymerization, forming conjugated polymers for organic electronics .
- Applications: Used in block copolymers with selenophene or furan units, optimizing light absorption and charge mobility in solar cells .
Benzofuroxan (Benzo[c][1,2,5]oxadiazole 1-oxide)
- Structural Differences : Incorporates an N-oxide group, increasing electron deficiency and redox activity.
- Biological Activity: Exhibits antitrypanosomal and antileishmanial activity (ID₅₀ = 1–10 μM), contrasting with the parent compound’s lack of inherent biological function .
- Applications: Explored as a nitric oxide donor in antiparasitic drug development .
Comparative Analysis of Key Properties
Electronics and Photovoltaics
- Conjugated Polymers : The octyloxy chains in 5,6-bis(octyloxy)benzooxadiazole improve processability in polymers like PSBSC and PFBFC, achieving power conversion efficiencies (PCE) of ~7% in bulk-heterojunction solar cells .
- Bandgap Engineering: Replacing thiophene with selenophene (e.g., PSBSC) reduces the bandgap to 1.7 eV, enhancing near-infrared absorption .
Biosensors
- Enzyme Immobilization : TTBO-based electrodes show 90% enzyme activity retention, enabling sensitive detection of paraoxon (LOD = 0.1 nM) .
Biological Activity
5,6-Bis(octyloxy)benzo[c][1,2,5]oxadiazole is a compound that has garnered attention due to its potential biological activities, particularly in the field of cancer therapy and as a component in organic electronic devices. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis and Structural Characteristics
This compound is synthesized through various methods including Stille coupling reactions. The compound's structure features a benzo[c][1,2,5]oxadiazole core with octyloxy substituents that enhance its solubility and electronic properties. The synthesis typically involves the reaction of 1,2-dinitro-4,5-bis(octyloxy)benzene with sodium azide to yield the desired oxadiazole derivative .
Anticancer Properties
Recent studies have highlighted the potential of this compound derivatives as inhibitors of programmed cell death protein 1 ligand 1 (PD-L1), which plays a crucial role in tumor immune evasion. A notable derivative exhibited an IC50 value of 1.8 nM against PD-L1, significantly outperforming standard inhibitors like BMS-1016 . This suggests that modifications to the oxadiazole framework can lead to compounds with enhanced anticancer efficacy.
Mechanistic Insights
The mechanism of action for these compounds involves their ability to block the PD-1/PD-L1 interaction, which is critical for T-cell activation in the immune response against tumors. The binding affinity of these compounds to PD-L1 was confirmed through surface plasmon resonance assays . Additionally, in vivo studies demonstrated significant antitumor effects in mouse models when administered as prodrugs .
Antiproliferative Activity
A library of related oxadiazole derivatives was synthesized and tested for antiproliferative activity using the MTT assay. Results indicated that several compounds displayed cytotoxic effects against human cancer cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). Some derivatives inhibited topoisomerase I activity, suggesting a potential pathway for their anticancer effects .
Data Summary
| Compound | Target | IC50 (nM) | Binding Affinity (K_D) | EC50 (nM) |
|---|---|---|---|---|
| L7 | PD-L1 | 1.8 | 3.34 | 375 |
| BMS-1016 | PD-L1 | - | - | 2075 |
Case Studies
In one study focusing on a series of benzoxadiazole derivatives designed as PD-L1 inhibitors, compound L24 showed promising results in preclinical trials. It was orally bioavailable and demonstrated significant antitumor activity in syngeneic mouse models . This highlights the therapeutic potential of modifying the oxadiazole scaffold for improved efficacy.
Q & A
Q. What are the recommended synthetic routes for 5,6-Bis(octyloxy)benzo[c][1,2,5]oxadiazole, and how can reaction conditions be optimized for higher yields?
- Methodological Answer :
- Synthetic Routes : The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting halogenated benzooxadiazole precursors (e.g., 4,6-dibromobenzo[c][1,2,5]oxadiazole) with octyloxy groups under reflux conditions in a polar aprotic solvent like DMF or ethanol .
- Optimization Strategies :
- Catalysts : Use mild bases (e.g., NaH, K₂CO₃) to deprotonate the hydroxyl group of octanol, facilitating nucleophilic attack.
- Reaction Time : Extended reflux durations (4–6 hours) improve substitution efficiency.
- Purification : Employ column chromatography with silica gel (eluent: hexane/ethyl acetate) or recrystallization from ethanol to isolate the product .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- FT-IR Analysis : Identify key functional groups:
- Oxadiazole Ring : Stretching vibrations at 1540–1600 cm⁻¹ (C=N) and 940–980 cm⁻¹ (N–O) .
- Octyloxy Chains : C–O–C asymmetric stretching at 1250–1270 cm⁻¹.
- NMR Spectroscopy :
- ¹H NMR : Signals for octyloxy protons (δ 0.8–1.7 ppm for alkyl chains; δ 3.9–4.1 ppm for –OCH₂–).
- ¹³C NMR : Peaks at δ 160–165 ppm (C=N of oxadiazole) and δ 60–70 ppm (O–CH₂–) confirm substitution .
Q. How should researchers design initial antimicrobial activity screens for benzo[c][1,2,5]oxadiazole derivatives?
- Methodological Answer :
- Positive Control : Standard antibiotics (e.g., ampicillin for bacteria, fluconazole for fungi).
- Negative Control : Solvent-only wells (e.g., DMSO) to rule out solvent interference.
Advanced Research Questions
Q. What computational strategies are effective for predicting the binding affinity of this compound derivatives with microbial target proteins?
- Methodological Answer :
- Grid Size : Adjust to cover the active site (e.g., 60 × 60 × 60 ų).
- Scoring Functions : Analyze binding energy (ΔG) and hydrogen-bonding patterns.
Q. How can structure-activity relationship (SAR) studies be systematically conducted to enhance antimicrobial potency?
- Methodological Answer :
- Variable Substituents : Modify alkyl chain length (e.g., C6 vs. C8), introduce electron-withdrawing groups (e.g., –NO₂), or halogen atoms (e.g., –Br) at specific positions .
- Biological Testing : Screen derivatives against a panel of pathogens and quantify minimum inhibitory concentrations (MICs).
- Statistical Analysis : Use multivariate regression to identify correlations between substituent properties (e.g., hydrophobicity, Hammett constants) and activity .
Q. What experimental approaches resolve contradictions in biological activity data between similar oxadiazole derivatives?
- Methodological Answer :
- Replication : Repeat assays under standardized conditions (e.g., pH, temperature, inoculum size).
- Orthogonal Assays : Cross-validate using broth microdilution (MIC) and time-kill kinetic studies.
- Purity Verification : Confirm compound purity via HPLC (>95%) and elemental analysis to exclude impurities as confounding factors .
Q. Which advanced purification techniques are suitable for isolating this compound from complex reaction mixtures?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with isocratic elution (acetonitrile/water, 80:20) for high-resolution separation.
- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) to maximize crystal yield.
- Validation : Confirm purity via melting point consistency (±1°C) and spectral overlap with literature data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
